Cinnamanilide

CAS No.: 3056-73-3

Cat. No.: VC2324633

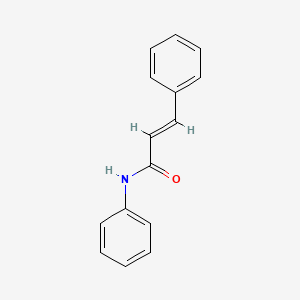

Molecular Formula: C15H13NO

Molecular Weight: 223.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3056-73-3 |

|---|---|

| Molecular Formula | C15H13NO |

| Molecular Weight | 223.27 g/mol |

| IUPAC Name | N,3-diphenylprop-2-enamide |

| Standard InChI | InChI=1S/C15H13NO/c17-15(16-14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-12H,(H,16,17) |

| Standard InChI Key | FIIZQHKGJMRJIL-UHFFFAOYSA-N |

| Isomeric SMILES | C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2 |

| SMILES | C1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2 |

| Canonical SMILES | C1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2 |

Introduction

Chemical Structure and Properties

Structural Features

Cinnamanilide consists of a phenyl ring directly attached to an amide nitrogen atom, which is connected to a carbonyl group that continues into a carbon-carbon double bond with another phenyl ring at the terminus. This structure incorporates the trans-cinnamic acid scaffold, which features prominently in many biologically active compounds. The presence of both the amide functionality and the α,β-unsaturated system creates a rigid, planar molecule with specific electronic properties that influence its reactivity.

The structural characteristics of cinnamanilide can be compared to those of cinnamaldehyde, which contains a benzene ring attached to an unsaturated aldehyde . The key difference is the replacement of the aldehyde group with an amide containing a phenyl substituent, which significantly alters the compound's physical properties and biological behavior.

Synthesis Methods

Standard Synthetic Routes

The synthesis of cinnamanilide can be accomplished through several established methodologies. Based on the synthetic approaches used for similar N-phenyl cinnamamide derivatives, the following methods are applicable:

Acid Chloride Method

One of the most direct routes to cinnamanilide involves the reaction of cinnamoyl chloride with aniline:

-

Cinnamoyl chloride is treated with aniline in the presence of triethylamine in anhydrous tetrahydrofuran.

-

The reaction proceeds at room temperature, forming an amide bond while generating triethylamine hydrochloride as a byproduct.

-

After completion, the reaction mixture is worked up and purified to yield cinnamanilide .

Coupling Reagent Method

An alternative approach utilizes coupling reagents to activate cinnamic acid directly:

-

Cinnamic acid is combined with aniline in the presence of BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) as a coupling reagent.

-

The reaction is conducted in a suitable solvent such as dichloromethane or dimethylformamide.

-

The mixture typically requires a base (often triethylamine or diisopropylethylamine) to neutralize the acid formed during the reaction.

-

Following an appropriate reaction time, the product is isolated and purified .

Structure Modification Strategies

The basic cinnamanilide structure can be modified to produce derivatives with enhanced biological activities:

-

Introduction of substituents on the phenyl ring of the aniline portion (R₂ position)

-

Modification of the cinnamoyl phenyl ring (R₁ position)

-

Alterations to the α,β-unsaturated system

Research has demonstrated that these modifications significantly influence the biological activity of the resulting compounds, with electron-withdrawing or electron-donating groups affecting the electrophilicity of the Michael acceptor site .

Biological Activities and Mechanisms

Activation of the Nrf2/ARE Pathway

The most significant biological activity of cinnamanilide and its derivatives is their ability to activate the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2)/Antioxidant Response Element (ARE) pathway. This cellular defense mechanism plays a crucial role in protecting cells against oxidative stress and toxic insults.

N-phenyl cinnamamide derivatives act as electrophilic activators due to their α,β-unsaturated carbonyl structure, which serves as a Michael acceptor. These compounds form covalent bonds with cysteine residues on Kelch-like ECH-associated protein 1 (Keap1), the major regulator of Nrf2. This interaction modifies the structure of Keap1, preventing it from targeting Nrf2 for degradation and allowing Nrf2 to accumulate and translocate to the nucleus, where it activates the transcription of cytoprotective genes .

Antioxidant Effects

Cinnamanilide derivatives have demonstrated significant antioxidant properties through:

-

Upregulation of endogenous antioxidant systems

-

Increased expression of detoxifying enzymes

-

Enhancement of cellular glutathione levels

Research has shown that certain N-phenyl cinnamamide derivatives increase the expression of Nrf2/ARE target genes, including NAD(P)H quinone oxidoreductase 1, heme oxygenase-1, and glutamate-cysteine ligase catalytic subunit (GCLC), which is essential for glutathione synthesis . These effects contribute to the compound's ability to protect cells against oxidative damage.

Cytoprotective Effects

N-phenyl cinnamamide derivatives have demonstrated protective effects against oxidative stress in cellular models. Compound 1g, a specific N-phenyl cinnamamide derivative, showed significant cytoprotective effects against tert-butyl hydroperoxide (t-BHP)-induced oxidative injury in hepatocytes. This protection occurred in a concentration-dependent manner and was associated with:

-

Reduction of reactive oxygen species generation

-

Enhancement of cellular antioxidant capacity

Structure-Activity Relationships

Effect of Substituents

The biological activity of cinnamanilide derivatives is strongly influenced by the nature and position of substituents on both aromatic rings. Research on various N-phenyl cinnamamide derivatives has revealed important structure-activity relationships:

| Compound | R₁ Group | R₂ Group | Relative Nrf2/ARE Activity | cLogP |

|---|---|---|---|---|

| Cinnamic acid | H | - | Baseline | 2.13 |

| m-Coumaric acid | 3-OH | - | 1.63-fold at 5 μM | 1.57 |

| 4-Methoxycinnamic acid | 4-OCH₃ | - | Moderate | 2.16 |

| N-phenyl cinnamamide derivatives | Various | Various | 3.57-15.6 fold at 10 μM | - |

Research has demonstrated that:

-

Electron-donating groups at the ortho- or para-position of the cinnamic acid phenyl ring (R₁) reduce Nrf2/ARE activity by decreasing the reactivity of the Michael acceptor

-

A meta-hydroxy group on the cinnamic acid phenyl ring enhances electrophilicity at the beta-position of the Michael acceptor, increasing activity

-

The substituent on the N-phenyl ring (R₂) significantly influences Nrf2/ARE activity

Optimal Derivatives

Among the tested derivatives, compound 1g showed the highest luciferase activity in Nrf2/ARE reporter assays, comparable to tert-butyl hydroquinone (t-BHQ), a standard Nrf2/ARE activator. This compound demonstrated:

-

Dose-dependent increases in Nrf2/ARE activity

-

Significant upregulation of cytoprotective gene expression

-

Enhanced cellular glutathione levels

-

Protective effects against oxidative damage without cytotoxicity

These findings suggest that carefully designed cinnamanilide derivatives can achieve optimal biological activity while minimizing potential adverse effects associated with highly reactive electrophiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume